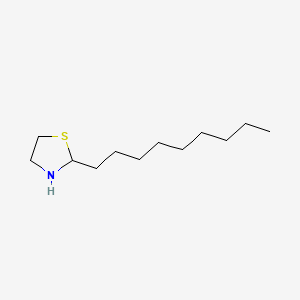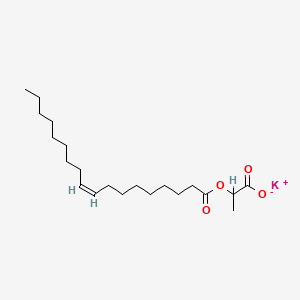![molecular formula C19H18FN3O2 B12642483 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-62-4](/img/structure/B12642483.png)
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a complex organic compound that features a fluorophenyl group, a piperazine ring, and an indole-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole-2,3-dione core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the attachment of the fluorophenyl group, which can be introduced through a Friedel-Crafts alkylation reaction using a fluorophenyl methyl halide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and other additives may also be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The indole-2,3-dione moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the indole-2,3-dione can yield indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Fluorophenyl)methyl]-1H-indole-2,3-dione: Lacks the piperazine ring, which may affect its biological activity.
1-[(2-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and interactions.
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-3-one: Lacks the 2,3-dione moiety, potentially altering its chemical properties.
Uniqueness
1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is unique due to the combination of its fluorophenyl, piperazine, and indole-2,3-dione moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
920284-62-4 |
|---|---|
Molecular Formula |
C19H18FN3O2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-2-1-4-13(14)12-23-16-7-3-6-15(17(16)18(24)19(23)25)22-10-8-21-9-11-22/h1-7,21H,8-12H2 |
InChI Key |
USKKVFYQTAOTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


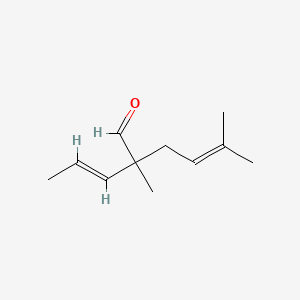

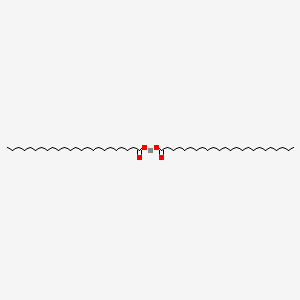
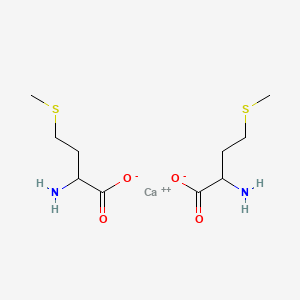
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)

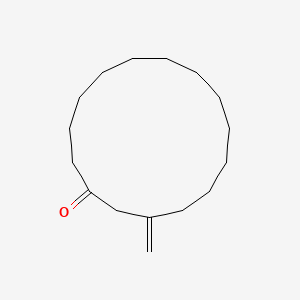

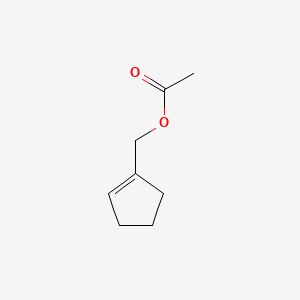
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
